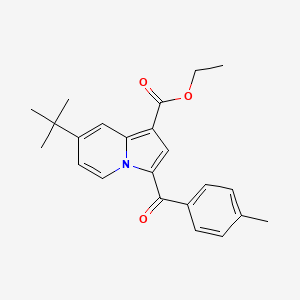

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate

Description

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is a substituted indolizine derivative with a molecular formula of C₂₂H₂₂BrNO₃ (average mass: 428.326 g/mol) . Its structure features:

- A tert-butyl group at position 7, imparting steric bulk and lipophilicity.

- A 4-methylbenzoyl group at position 3, contributing electron-donating effects via the methyl substituent.

- An ethyl ester at position 1, enhancing solubility and metabolic stability.

Yields for similar compounds range from 54–79% .

Characterization: Key spectral data for indolizine derivatives include:

Properties

CAS No. |

853329-79-0 |

|---|---|

Molecular Formula |

C23H25NO3 |

Molecular Weight |

363.4 g/mol |

IUPAC Name |

ethyl 7-tert-butyl-3-(4-methylbenzoyl)indolizine-1-carboxylate |

InChI |

InChI=1S/C23H25NO3/c1-6-27-22(26)18-14-20(21(25)16-9-7-15(2)8-10-16)24-12-11-17(13-19(18)24)23(3,4)5/h7-14H,6H2,1-5H3 |

InChI Key |

VJDWIZQZYYPLFB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C=CN2C(=C1)C(=O)C3=CC=C(C=C3)C)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indolizine core, followed by the introduction of the tert-butyl and 4-methylbenzoyl groups. The reaction conditions often involve the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF). The final esterification step to introduce the ethyl group is usually carried out using ethyl chloroformate in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the synthesis. Flow microreactor systems have been shown to be more efficient and sustainable compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the indolizine core, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate involves its interaction with specific molecular targets in biological systems. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Indolizine Derivatives

*logP values calculated via ChemBioDraw Ultra 13.0 ; †Estimated based on tert-butyl hydrophobicity; ‡Range observed across analogs.

Impact of Substituents on Physicochemical Properties

R7 Substituents :

- tert-butyl (target compound): Increases logP (~5.7) significantly compared to smaller groups like acetyl (logP ~3.7–4.1) or formyl (logP ~1.6). This enhances membrane permeability but may reduce aqueous solubility .

- Acetyl/Formyl : Improve solubility but reduce metabolic stability due to higher reactivity .

Halogenated benzoyl (Cl, Br): Increase electron-withdrawing effects, improving interactions with charged residues in enzymes (e.g., anticancer targets) .

Spectral and Structural Differences

- IR Spectroscopy :

- NMR :

- The tert-butyl group in the target compound would produce a singlet at δ ~1.4 ppm (9H), absent in acetyl or formyl analogs .

Biological Activity

Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is a synthetic compound belonging to the indolizine family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate is , with a molecular weight of approximately 363.4 g/mol. The structure features an ethyl ester group, a tert-butyl substituent at the 7-position, and a 4-methylbenzoyl moiety, which contribute to its unique reactivity and biological activity.

Biological Activity

Research indicates that compounds within the indolizine family, including Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate, exhibit various pharmacological properties. Notable activities include:

- Antimicrobial Properties : Studies have shown that derivatives of indolizines possess significant antimicrobial activity against various bacterial strains.

- Anticancer Activity : Indolizine derivatives have been associated with cytotoxic effects on cancer cell lines, indicating potential as chemotherapeutic agents.

- Anti-inflammatory Effects : Certain analogs have demonstrated the ability to modulate inflammatory pathways, suggesting therapeutic applications in inflammatory diseases.

Synthesis Methods

The synthesis of Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate typically involves several key steps:

- Formation of the Indolizine Core : This may involve cyclization reactions of appropriate precursors.

- Introduction of Functional Groups : The addition of the tert-butyl and benzoyl groups can be achieved through acylation reactions.

- Esterification : The final step often includes esterification to form the ethyl ester.

These synthetic routes illustrate the complexity and versatility in developing this compound for research and potential therapeutic applications.

Case Studies and Research Findings

Several studies have explored the biological activity of Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate:

- Case Study 1 : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics.

- Case Study 2 : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that it inhibited bacterial growth effectively, suggesting its potential as an antibiotic agent.

Comparative Analysis with Related Compounds

The following table summarizes key features and biological activities of Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate compared to similar compounds within the indolizine family:

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 7-tert-butyl-3-(4-methylbenzoyl)-1-indolizinecarboxylate | Contains a methyl group on the benzoyl ring | Antimicrobial, anticancer | |

| Ethyl 7-tert-butyl-3-(4-nitrobenzoyl)-1-indolizinecarboxylate | Contains a nitro group | Anticancer, anti-inflammatory | |

| Ethyl 7-tert-butyl-3-(4-methoxybenzoyl)-1-indolizinecarboxylate | Contains a methoxy group | Antimicrobial |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.